molecular formula C16H15F2N5O2 B6903808 N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide

N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide

Cat. No.: B6903808
M. Wt: 347.32 g/mol
InChI Key: QXGLLHBHSTWFKO-UHFFFAOYSA-N
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Description

N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide is a complex organic compound that features a difluoromethoxy group, a phenyl ring, and a triazolopyridine moiety

Properties

IUPAC Name

N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2/c1-23-14-13(21-22-23)11(7-9-19-14)15(24)20-8-6-10-4-2-3-5-12(10)25-16(17)18/h2-5,7,9,16H,6,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGLLHBHSTWFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2N=N1)C(=O)NCCC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often includes the coupling of the carboxamide group under mild conditions to avoid decomposition of the sensitive difluoromethoxy group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The triazolopyridine moiety is known to bind to specific protein targets, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(trifluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
  • N-[2-[2-(methoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
  • N-[2-[2-(fluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide

Uniqueness

N-[2-[2-(difluoromethoxy)phenyl]ethyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its analogs with different substituents .

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